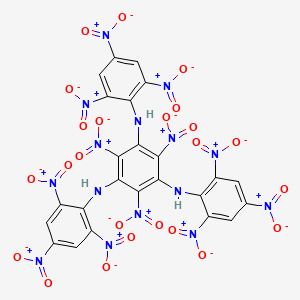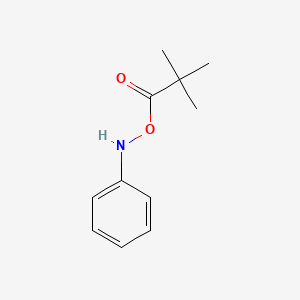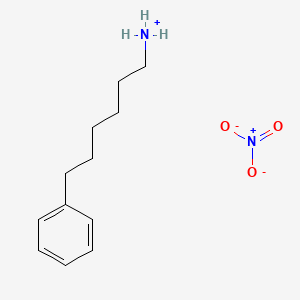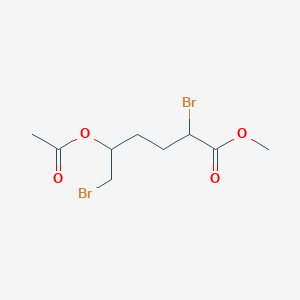
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is a highly nitrated aromatic compound. It is known for its complex structure and significant energetic properties, making it a subject of interest in various scientific fields, particularly in the study of high-energy materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine typically involves multiple nitration steps. The process begins with the nitration of benzene to form trinitrobenzene, followed by further nitration and amination steps to introduce the trinitrophenyl groups. The reaction conditions often require strong acids like sulfuric acid and nitric acid, and the reactions are carried out under controlled temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound is challenging due to its highly explosive nature. The process involves careful handling of reagents and strict control of reaction conditions to ensure safety. The use of continuous flow reactors and automated systems can help mitigate risks associated with large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form amines, which can be further functionalized.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield various amines, while oxidation can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of highly nitrated aromatic compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe due to its unique structural properties.
Medicine: Its derivatives are being investigated for potential use in drug development, particularly in targeting specific cellular pathways.
Mechanism of Action
The mechanism by which 2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The compound’s high energy content also makes it a potent explosive, with its decomposition releasing a significant amount of energy .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: Known for its explosive properties and used in small warheads.
1,3,5-Trinitrobenzene: Used in the production of other high-energy materials.
2,4,6-Trinitro-N-methyl-aniline: Studied for its potential use in various industrial applications.
Uniqueness
2,4,6-Trinitro-N~1~,N~3~,N~5~-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine is unique due to its highly nitrated structure, which imparts significant energetic properties. Its complex synthesis and the challenges associated with its handling make it a compound of interest for specialized applications in scientific research and industry .
Properties
CAS No. |
114829-55-9 |
|---|---|
Molecular Formula |
C24H9N15O24 |
Molecular Weight |
891.4 g/mol |
IUPAC Name |
2,4,6-trinitro-1-N,3-N,5-N-tris(2,4,6-trinitrophenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C24H9N15O24/c40-28(41)7-1-10(31(46)47)16(11(2-7)32(48)49)25-19-22(37(58)59)20(26-17-12(33(50)51)3-8(29(42)43)4-13(17)34(52)53)24(39(62)63)21(23(19)38(60)61)27-18-14(35(54)55)5-9(30(44)45)6-15(18)36(56)57/h1-6,25-27H |
InChI Key |
RIJSNFZFJIJTBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NC2=C(C(=C(C(=C2[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(4-Bromobutan-2-yl)benzene-1-sulfonyl]glycine](/img/structure/B14302612.png)



![3,8-Dimethyl-8,9-dihydro-3H-imidazo[4,5-f]quinazolin-2-amine](/img/structure/B14302632.png)



![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[b]quinolin-11-amine](/img/structure/B14302676.png)


